molecular formula C12H22N2O2 B14077222 5-Boc-octahydro-pyrrolo[3,2-B]pyridine

5-Boc-octahydro-pyrrolo[3,2-B]pyridine

Cat. No.: B14077222
M. Wt: 226.32 g/mol
InChI Key: BQVCGYFSPSKALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Boc-octahydro-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Boc-octahydro-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of proline derivatives.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine involves its role as a protecting group for proline. The compound forms a stable ester linkage with the amino acid, preventing unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, allowing for the selective deprotection of proline residues .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10-5-4-8-9(14-10)6-7-13-8/h8-10,13-14H,4-7H2,1-3H3

InChI Key

BQVCGYFSPSKALK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2C(N1)CCN2

Origin of Product

United States

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